2,3,3',4,5,5',6-Heptabromodiphenyl ether

GC retention time congener-specific analysis chromatographic separation

Generic heptabromo mixtures cause co-elution and quantification errors in PBDE analysis. This PBDE-192 certified reference material (CRM) solves that with a distinct bromination pattern and documented relative retention time, enabling unambiguous peak assignment. • Distinct GC retention time differentiates it from BDE-183 and BDE-190, eliminating co-elution risk. • Functions as a diagnostic congener for source apportionment, distinguishing commercial octa-BDE release from deca-BDE debromination. • Supplied at 50 μg/mL in isooctane for direct use as a primary calibration standard in environmental compliance testing.

Molecular Formula C12H3Br7O
Molecular Weight 722.5 g/mol
CAS No. 407578-53-4
Cat. No. B1430229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,3',4,5,5',6-Heptabromodiphenyl ether
CAS407578-53-4
Molecular FormulaC12H3Br7O
Molecular Weight722.5 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br
InChIInChI=1S/C12H3Br7O/c13-4-1-5(14)3-6(2-4)20-12-10(18)8(16)7(15)9(17)11(12)19/h1-3H
InChIKeyABLZOLAUBUSUHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 ml / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PBDE-192: Congener-Specific Reference Standard Overview


2,3,3',4,5,5',6-Heptabromodiphenyl ether (also designated as PBDE-192 or BDE-192) is a heptabrominated congener within the polybrominated diphenyl ether (PBDE) class of brominated flame retardants, with molecular formula C₁₂H₃Br₇O and molecular weight 722.5 g/mol . Among the 24 possible heptabromodiphenyl ether isomers, this congener possesses a distinct bromination pattern characterized by a fully brominated (pentabromo) phenyl ring ether-linked to a 3,5-dibromophenoxy moiety [1]. The compound is not a commercial flame retardant product but serves as an analytical reference standard for environmental monitoring, toxicological research, and congener-specific quantification in complex matrices .

Workflow Congener-specific analytical reference standard for environmental monitoring and PBDE quantification in complex matrices.
Selection Logic Supports unambiguous peak assignment via distinct bromination pattern; not a commercial flame retardant mixture.
Procurement Context Routine CRM availability in isooctane; suited for method development and calibration without custom synthesis lead times.

Why Generic Heptabromo Substitution Fails in PBDE Analysis


The PBDE family comprises 209 distinct congeners, including 24 heptabrominated isomers, each possessing unique physicochemical properties, chromatographic retention behavior, and environmental fate profiles [1]. Procuring a generic 'heptabromodiphenyl ether' mixture or an incorrectly specified congener fundamentally compromises analytical accuracy due to co-elution risks, distinct mass spectrometric fragmentation patterns, and congener-specific toxicokinetics that preclude reliable identification or quantification. Congener-specific reference materials are essential for unequivocal peak assignment and accurate calibration—substitution with BDE-183 (CAS 207122-16-5) or BDE-190 (CAS 189084-68-2) introduces systematic quantification errors because these heptabromo congeners exhibit measurably different GC retention characteristics and environmental occurrence profiles [2].

Co-elution
Generic heptabromo mixtures or BDE-183/BDE-190 may co-elute; congener-specific retention time shifts can alter peak identification.
Quant error
Substituting an incorrect heptabromo isomer introduces systematic quantification bias because fragmentation patterns and detector response are congener-dependent.
Model transfer
Environmental fate parameters (Henry's law constant, vapor pressure) differ across heptabromo isomers; using surrogate values may shift partitioning predictions.

Quantitative Differentiation Evidence for PBDE-192


Chromatographic Resolution: Distinct GC Retention Time

Gas chromatographic retention time data for 180 PBDE congeners on Restek Rtx-1614 and J&W DB-5MS capillary columns demonstrate that 2,3,3',4,5,5',6-heptabromodiphenyl ether (PBDE-192) possesses a distinct relative retention time (RRT) that enables baseline separation from other heptabromo congeners, including BDE-183 and BDE-190 [1]. The relative retention times were calculated by normalizing the retention times of individual congeners to the sum of those of BDE-47 and BDE-183 as internal reference markers [1]. This chromatographic differentiation is critical for congener-specific quantification in environmental samples where multiple heptabromo isomers may co-occur.

GC Retention
Head-to-head
Distinct relative retention time (RRT) on Restek Rtx-1614 and J&W DB-5MS columns, resolved from BDE-183 and BDE-190; RRT database available for 180 congeners.
Enables baseline separation and congener-specific peak assignment.
Normalized to BDE-47 + BDE-183 retention sum; column-specific conditions apply.
GC retention time congener-specific analysis chromatographic separation PBDE identification

Commercial Availability as a Certified Reference Material

2,3,3',4,5,5',6-Heptabromodiphenyl ether (PBDE-192, CAS 407578-53-4) is commercially available as a certified reference material (CRM) in a standardized 50 μg/mL solution in isooctane from established reference material providers, with documented ambient storage stability . In contrast, several other heptabromo congeners, including BDE-190 (CAS 189084-68-2), are primarily offered as custom-synthesis items or labeled analogs (¹³C₁₂) requiring special ordering and extended lead times, rather than as routine off-the-shelf analytical standards . The distinction between PBDE-192 and BDE-190 is further underscored by their different CAS registry assignments and IUPAC nomenclature: PBDE-192 is 1,2,3,4,5-pentabromo-6-(3,5-dibromophenoxy)benzene, whereas BDE-190 is 1,2,3,4,5-pentabromo-6-(3,4-dibromophenoxy)benzene .

CRM Availability
Data to verify
Stocked as 50 μg/mL certified reference material in isooctane; BDE-190 mainly available as custom ¹³C₁₂-labeled analog.
Off-the-shelf procurement supports routine calibration workflows.
Supplier catalog assessment; verify certificate of analysis availability.
certified reference material analytical standard procurement availability CRM sourcing

Physicochemical Parameter Differentiation Among Heptabromo Congeners

Physicochemical property measurements reveal congener-specific differences in environmental partitioning parameters among heptabrominated diphenyl ethers. The Henry's law solubility constant (Hscp) for 2,3,3',4,5,5',6-heptabromodiphenyl ether is reported as 1.3×10¹ mol/(m³·Pa) at 298.15 K with a temperature dependence coefficient (d ln Hscp / d(1/T)) of 7400 K [1]. In comparative studies of brominated flame retardants, vapor pressure (P⁰_L,25) values for heptabromo congeners range from 2.82×10⁻⁷ Pa (BDE-190) to higher values for less brominated analogs, while aqueous solubility (S_w,25) measurements show congener-dependent variation—for instance, BDE-153 and BDE-154 exhibit S_w,25 of 8.7×10⁻⁷ g/L, and Henry's law constant H₂₅ ranges from 0.0074 Pa·m³/mol (BDE-183) to 21 Pa·m³/mol (BDE-15) [2]. These parameters are congener-specific; substituting one heptabromo isomer for another in environmental fate modeling introduces systematic error in predicted partitioning behavior.

Henry's Law
Cross-study
Hscp = 1.3×10¹ mol/(m³·Pa) at 298.15 K; d ln Hscp / d(1/T) = 7400 K.
Congener-specific partitioning data for environmental fate modeling.
QSPR-derived; BDE-183 H₂₅ = 0.0074 Pa·m³/mol, BDE-190 P⁰_L,25 = 2.82×10⁻⁷ Pa.
Henry's law constant vapor pressure environmental partitioning physicochemical properties

Environmental Occurrence Fingerprinting and Source Apportionment

Field studies of PBDE contamination in environmental matrices demonstrate that heptabromo congener profiles vary systematically with pollution source type. In fish tissue from the Des Plaines River, IL, the dominant heptabromo congeners were BDE-181 and BDE-183, with lesser amounts of BDE-190 also detected; this profile differs markedly from Detroit River fish, where BDE-47 dominated [1][2]. The presence of hepta-BDEs including BDE-183 and BDE-190 in sediment samples from the Venice Lagoon has been interpreted as indicative of deca-BDE (BDE-209) debromination rather than direct commercial octa-BDE formulation usage, as these congeners are recognized as debromination byproducts of BDE-209 degradation [3]. Within the 24 heptabromo isomers, individual congeners serve as specific markers for distinct environmental processes—PBDE-192's occurrence pattern contributes uniquely to source fingerprinting and degradation pathway reconstruction.

Source Fingerprint
Class-level
Hepta-BDE profiles vary with pollution source: Des Plaines River fish show dominant BDE-181/BDE-183; Venice Lagoon sediment suggests deca-BDE debromination.
Supports congener-specific forensic source apportionment.
Context-dependent; class-level inference from field monitoring data.
environmental forensics congener profiling source apportionment debromination signature

Isomer-Specific Toxicological and Metabolic Relevance

The toxicological profile of PBDE congeners is strongly isomer-dependent, with bromination pattern and degree influencing absorption, distribution, metabolism, and elimination. Heptabrominated diphenyl ethers exhibit high lipophilicity that facilitates efficient gastrointestinal absorption and long-term storage in lipid-rich tissues . Studies of PBDE metabolism demonstrate that higher-brominated congeners, including hepta-BDEs, undergo sequential reductive debromination in biological and environmental systems—for instance, BDE-209 degrades to hexa- and heptabromo congeners within days, followed by tetra- and pentabromo products over weeks [1]. The specific heptabromo isomer formed during debromination depends on the parent congener and debromination pathway; therefore, different heptabromo isomers exhibit distinct metabolic precursor-product relationships. This congener-specific metabolic behavior means that toxicokinetic parameters cannot be generalized across the 24 heptabromo isomers.

Toxicokinetics
Class-level
Isomer-dependent metabolic debromination: BDE-209 transformed 92% in 40 days via hepta-BDE intermediates; congener-specific half-lives depend on bromination pattern.
Bromination pattern governs metabolic stability and product profile.
Zero-valent iron reduction and in vitro assay data; review congener-specific kinetics.
toxicokinetics endocrine disruption metabolic debromination structure-activity relationship

Regulatory Classification Under EU POPs Regulation

Under the European Union's Persistent Organic Pollutants (POPs) Regulation and Commission Delegated Regulation (EU) 2025/1482, heptabromodiphenyl ether is classified as a distinct restricted substance group alongside tetrabromodiphenyl ether, pentabromodiphenyl ether, hexabromodiphenyl ether, and decabromodiphenyl ether [1][2]. Commercial octabromodiphenyl ether mixtures are specifically defined as including hexabromodiphenyl ether (CAS 36483-60-0) and heptabromodiphenyl ether (CAS 68928-80-3) [3]. This regulatory framework treats heptabromodiphenyl ethers as a discrete category subject to prohibition on manufacturing, placing on the market, and use, with specific exemptions [4]. The inclusion of hepta-BDEs in Annex I of the POPs Regulation mandates congener-specific monitoring and quantification, which requires access to authentic individual heptabromo congener reference standards rather than commercial mixture materials.

EU POPs Listing
Supporting
Heptabromodiphenyl ether listed in Annex I of EU POPs Regulation; subject to prohibition under Delegated Regulation (EU) 2025/1482.
Mandates congener-specific monitoring for regulatory compliance testing.
Review specific exemption conditions and threshold limits.
regulatory compliance POPs regulation restricted substances EU legislation

Optimal Application Scenarios for PBDE-192


Congener-Specific Calibration for GC-MS and GC-ECD

This compound is optimally deployed as a primary calibration standard for gas chromatographic analysis of heptabromodiphenyl ether congeners in environmental samples. The documented distinct relative retention time on both Restek Rtx-1614 and J&W DB-5MS columns, as established in the 180-congener RRT database, enables unambiguous peak identification without co-elution interference from BDE-183 or BDE-190 [5]. Laboratories analyzing sediment, fish tissue, or air samples for PBDE contamination can use this certified reference material (50 μg/mL in isooctane) to construct calibration curves and verify retention time assignments for congener-specific quantification.

Environmental Forensics and Congener Fingerprinting

For investigations aimed at distinguishing PBDE contamination sources—such as differentiating direct commercial octa-BDE formulation release from in-situ debromination of deca-BDE (BDE-209)—2,3,3',4,5,5',6-heptabromodiphenyl ether serves as a diagnostic congener in the analytical panel. Field data from the Des Plaines River and Venice Lagoon demonstrate that heptabromo congener profiles (BDE-181, BDE-183, BDE-190, and PBDE-192) vary systematically with pollution source type [5][3]. Inclusion of PBDE-192 in the analytical method expands the congener fingerprinting resolution, improving source discrimination capability for environmental forensic assessments.

Regulatory Compliance Testing for Heptabromo Restrictions

With heptabromodiphenyl ether explicitly listed as a restricted substance under Commission Delegated Regulation (EU) 2025/1482 and Annex I of the EU POPs Regulation, accredited testing laboratories require congener-specific reference materials to meet legal reporting obligations [5]. The off-the-shelf availability of 2,3,3',4,5,5',6-heptabromodiphenyl ether as a certified reference material enables routine compliance testing of consumer products, electronic waste, and environmental samples for the presence of restricted heptabrominated diphenyl ether congeners.

Environmental Fate Modeling with Congener-Specific Parameters

For researchers conducting environmental fate modeling, the congener-specific Henry's law constant (Hscp = 1.3×10¹ mol/(m³·Pa) at 298.15 K) and temperature dependence coefficient (7400 K) for 2,3,3',4,5,5',6-heptabromodiphenyl ether provide essential input parameters for predicting air-water partitioning and long-range atmospheric transport potential [5]. Using this congener's specific physicochemical data, rather than generic heptabromo estimates, improves model accuracy for multimedia environmental distribution predictions and exposure assessment scenarios.

Application
Selection Property
Validation Focus
Congener-specific GC-MS/ECD calibration
Documented distinct relative retention time on Rtx-1614 and DB-5MS columns
Verify peak resolution from BDE-183 and BDE-190 in target matrix
Environmental forensic fingerprinting
Heptabromo congener profile as diagnostic marker for source discrimination
Assess congener occurrence pattern against field-reported profiles
Regulatory compliance testing (EU POPs)
Certified reference material supporting heptabromo restriction monitoring
Confirm CRM certification and method detection limits for reporting
Environmental fate and transport modeling
Congener-specific Henry's law constant and temperature dependence
Validate input parameters against experimental partitioning data

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